molecular formula C11H10BrClF2O2 B14053829 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14053829
M. Wt: 327.55 g/mol
InChI Key: UFVWPMQKDXMVFD-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-(difluoromethoxy)benzene.

    Bromomethylation: The aromatic compound undergoes bromomethylation using bromomethyl reagents under controlled conditions to introduce the bromomethyl group.

    Chloropropanone Formation: The intermediate product is then reacted with chloropropanone under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The bromomethyl and difluoromethoxy groups can interact with specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-2-one: Similar structure but lacks the difluoromethoxy group.

    1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a trifluoromethoxy group instead of difluoromethoxy.

Uniqueness

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H10BrClF2O2/c12-5-7-1-2-10(17-11(14)15)8(3-7)4-9(16)6-13/h1-3,11H,4-6H2

InChI Key

UFVWPMQKDXMVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CC(=O)CCl)OC(F)F

Origin of Product

United States

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